molecular formula C15H22BrN3O2 B2810276 5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine CAS No. 2415492-19-0

5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine

Cat. No.: B2810276
CAS No.: 2415492-19-0
M. Wt: 356.264
InChI Key: MRHHGOOSFQNDLD-UHFFFAOYSA-N
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Description

5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine is a chemical compound with a complex structure that includes a bromine atom, a piperidine ring, and an oxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxan-4-ylmethyl Group: This step may involve alkylation reactions using oxan-4-ylmethyl halides.

    Formation of the Oxypyrimidine Moiety: This step involves the construction of the pyrimidine ring, which can be achieved through condensation reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Condensation Reactions: The oxypyrimidine moiety can participate in condensation reactions with various nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine: This compound is unique due to its specific combination of functional groups and structural features.

    Other Brominated Pyrimidines: Compounds such as 5-bromo-2-chloropyrimidine and 5-bromo-2-fluoropyrimidine share some similarities but differ in their substituents and reactivity.

    Piperidine Derivatives: Compounds like 4-piperidone and 4-piperidinol have similar piperidine rings but differ in their functional groups and overall structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of a bromine atom, a piperidine ring, and an oxypyrimidine moiety. This combination imparts unique chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c16-13-9-17-15(18-10-13)21-14-1-5-19(6-2-14)11-12-3-7-20-8-4-12/h9-10,12,14H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHHGOOSFQNDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)CC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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